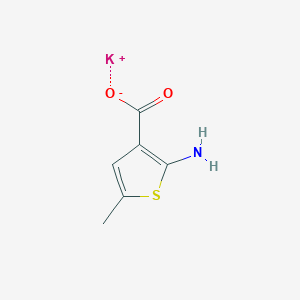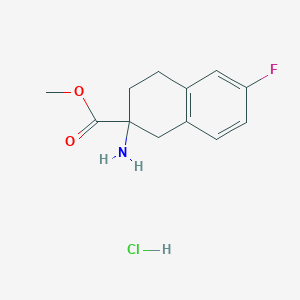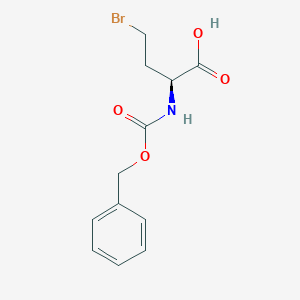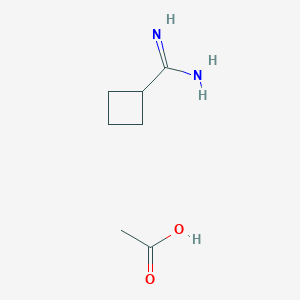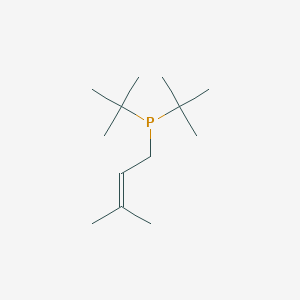
Di-tert-butyl(3-methyl-2-butenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound with the molecular formula C13H27P. It is a colorless to almost colorless clear liquid that is sensitive to air and must be stored under inert gas conditions . This compound is used as a ligand in various chemical reactions, particularly in catalysis.
準備方法
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphine with 3-methyl-2-butenyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Di-tert-butyl(3-methyl-2-butenyl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
科学的研究の応用
Di-tert-butyl(3-methyl-2-butenyl)phosphine has several scientific research applications:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds through catalytic processes.
Medicine: The compound itself is not typically used in medicine, but its derivatives and the compounds synthesized using it can have pharmaceutical applications.
Industry: In the chemical industry, it is used to produce fine chemicals and intermediates for various applications, including agrochemicals and materials science.
作用機序
The mechanism by which di-tert-butyl(3-methyl-2-butenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that facilitate various chemical transformations. The phosphine ligand stabilizes the metal center and can influence the reactivity and selectivity of the catalytic process .
類似化合物との比較
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be compared with other similar phosphine ligands:
Di-tert-butylphosphine: This compound lacks the 3-methyl-2-butenyl group, making it less sterically hindered and potentially less selective in catalytic reactions.
Tri-tert-butylphosphine: With three tert-butyl groups, this ligand is more sterically hindered and can provide different selectivity and reactivity in catalysis.
Di-tert-butyl(methyl)phosphine: This compound has a methyl group instead of the 3-methyl-2-butenyl group, which can affect its electronic and steric properties.
The uniqueness of this compound lies in its specific steric and electronic properties, which can be fine-tuned for particular catalytic applications.
特性
IUPAC Name |
ditert-butyl(3-methylbut-2-enyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFNMSUKBTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCP(C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
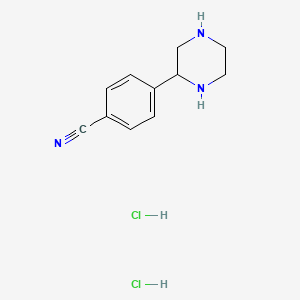

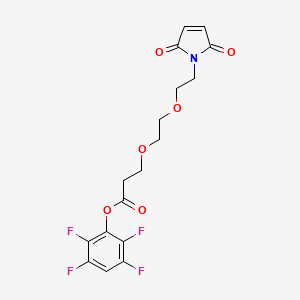
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
